molecular formula C11H15NO2 B145218 2-Ethoxy-N-ethylbenzamide CAS No. 138324-57-9

2-Ethoxy-N-ethylbenzamide

Cat. No.: B145218
CAS No.: 138324-57-9
M. Wt: 193.24 g/mol
InChI Key: GOFNTHRMQUXORT-UHFFFAOYSA-N
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Description

2-Ethoxy-N-ethylbenzamide is a benzamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the ortho (2nd) position of the benzene ring and an ethyl group (-CH₂CH₃) attached to the amide nitrogen. Its molecular formula is inferred as C₁₁H₁₅NO₂ (molecular weight: 193.24 g/mol), based on structural analogs such as 2-ethoxy-N,N-dimethylbenzamide (CAS 90526-02-6) and N-benzyl-2-ethoxybenzamide (CAS 20308-27-4) .

Properties

CAS No.

138324-57-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-ethoxy-N-ethylbenzamide

InChI

InChI=1S/C11H15NO2/c1-3-12-11(13)9-7-5-6-8-10(9)14-4-2/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

GOFNTHRMQUXORT-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC=CC=C1OCC

Canonical SMILES

CCNC(=O)C1=CC=CC=C1OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The table below compares 2-Ethoxy-N-ethylbenzamide with structurally related benzamides:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound N/A C₁₁H₁₅NO₂ 193.24* 2-ethoxy, N-ethyl
2-Ethoxy-N,N-dimethylbenzamide 90526-02-6 C₁₁H₁₅NO₂ 193.24 2-ethoxy, N,N-dimethyl
N-Benzyl-2-ethoxybenzamide 20308-27-4 C₁₆H₁₇NO₂ 255.32 2-ethoxy, N-benzyl
N-(2-Ethylhexyl)benzamide 446838-10-4 C₁₅H₂₃NO 233.36 N-(2-ethylhexyl)
Ethenzamide 938-73-8 C₈H₉NO₂ 151.16 2-ethoxy, N-methyl

Notes:

  • *Molecular weight calculated based on similar compounds .
  • Substituents influence lipophilicity, solubility, and biological interactions. For example, N-benzyl groups (e.g., N-Benzyl-2-ethoxybenzamide) enhance aromatic interactions, while longer alkyl chains (e.g., N-(2-Ethylhexyl)benzamide) increase hydrophobicity .

Physicochemical Properties

  • Solubility: Ethoxy groups generally improve water solubility compared to non-polar substituents. However, N-ethyl or N-benzyl groups may reduce solubility due to increased hydrophobicity. Ethenzamide (2-ethoxy-N-methylbenzamide), for instance, is sparingly soluble in water but forms cocrystals with carboxylic acids to enhance bioavailability .
  • Stability : Benzamides with electron-withdrawing groups (e.g., nitro, as in 2-nitrobenzoic acid cocrystals) exhibit higher thermal stability .

Preparation Methods

O-Ethylation of Salicylic Acid

The synthesis begins with salicylic acid (2-hydroxybenzoic acid), which undergoes ethylation at the phenolic hydroxyl group. This step employs a Williamson ether synthesis, leveraging ethyl bromide as the alkylating agent and potassium tert-butoxide as a strong base in toluene. The reaction proceeds under argon at 80°C for 12 hours, yielding 2-ethoxybenzoic acid after hydrolysis and acidification.

Key Reaction Conditions

  • Molar Ratio : Salicylic acid : ethyl bromide : base = 1 : 4.47 : 1.

  • Solvent : Toluene or dimethylformamide (DMF).

  • Yield : ~72% for analogous O-alkylation reactions.

Conversion to Acid Chloride

The carboxylic acid group of 2-ethoxybenzoic acid is activated using thionyl chloride (SOCl₂) under reflux. This generates 2-ethoxybenzoyl chloride , a reactive intermediate. Excess SOCl₂ is removed via distillation, leaving the acid chloride in near-quantitative yield.

Amide Formation with Ethylamine

The acid chloride is treated with ethylamine in tetrahydrofuran (THF) or dichloromethane (DCM). A stoichiometric amount of pyridine is added to neutralize HCl, facilitating nucleophilic acyl substitution. The crude product is purified via recrystallization or column chromatography.

Data Table: Method 1 Performance

StepReagentsConditionsYield (%)
O-EthylationEthyl bromide, KOtBu80°C, 12h72
Acid Chloride FormationSOCl₂Reflux>90
Amide SynthesisEthylamine, pyridineRoom temperature85
Overall Yield ~55

Direct Coupling of 2-Ethoxybenzoic Acid Using EDC/HOBt

Carbodiimide-Mediated Amidation

This method bypasses acid chloride formation by employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. 2-Ethoxybenzoic acid reacts with ethylamine in DMF, with triethylamine maintaining a basic pH. The reaction is stirred at room temperature for 16 hours, followed by extraction and chromatography.

Advantages :

  • Avoids hazardous acid chlorides.

  • Higher functional group tolerance.

Data Table: Method 2 Performance

ParameterValue
Coupling AgentsEDC, HOBt
SolventDMF
Temperature25°C
Reaction Time16h
Yield75%

Oxidation of 2-Ethoxybenzaldehyde to 2-Ethoxybenzoic Acid

Synthesis of 2-Ethoxybenzaldehyde

A patented method produces 2-ethoxybenzaldehyde via Schiff base formation between salicylaldehyde and aniline, followed by alkylation with bromoethane. The aldehyde is isolated in 72% yield after column chromatography.

Oxidation to Carboxylic Acid

The aldehyde is oxidized to 2-ethoxybenzoic acid using potassium permanganate (KMnO₄) in acidic aqueous conditions. This step achieves ~80% conversion.

Amide Formation

The acid is converted to the amide via either acid chloride (Method 1) or coupling reagents (Method 2).

Data Table: Method 3 Performance

StepReagentsYield (%)
Aldehyde SynthesisBromoethane, aniline72
OxidationKMnO₄, H₂SO₄80
Amide FormationEDC/HOBt75
Overall Yield ~43

Comparative Analysis of Methods

MetricMethod 1Method 2Method 3
Steps534
Hazardous ReagentsSOCl₂LowKMnO₄
Overall Yield (%)557543
ScalabilityHighModerateLow

Method 2 emerges as the most efficient, balancing yield and safety. Method 1 remains viable for large-scale production despite involving acid chlorides. Method 3 is less practical due to its reliance on aldehyde intermediates and lower yield.

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